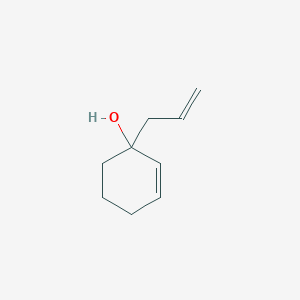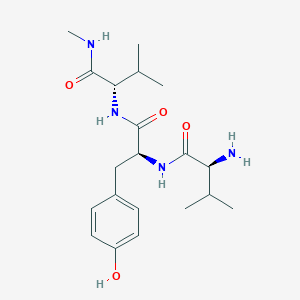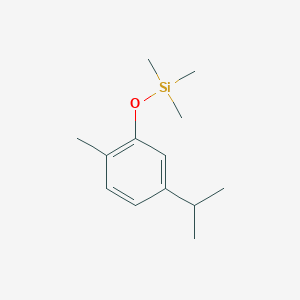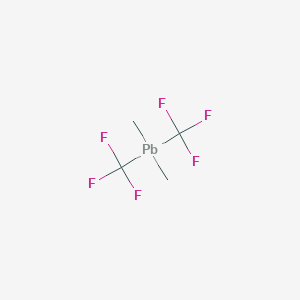
Plumbane, dimethylbis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, dimethylbis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6Pb It is a lead-based organometallic compound that features two methyl groups and two trifluoromethyl groups attached to a central lead atom
Preparation Methods
The synthesis of Plumbane, dimethylbis(trifluoromethyl)- typically involves the reaction of lead compounds with organometallic reagents. One common method is the reaction of lead(II) acetate with methylmagnesium bromide and trifluoromethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Chemical Reactions Analysis
Plumbane, dimethylbis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Plumbane, dimethylbis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a subject of study in biochemical research, especially in understanding the interactions of organometallic compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Plumbane, dimethylbis(trifluoromethyl)- involves its interaction with molecular targets through its lead center and the attached functional groups. The trifluoromethyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Plumbane, dimethylbis(trifluoromethyl)- can be compared with other lead-based organometallic compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: Used as an oxidizing agent in organic synthesis.
Dimethyllead dichloride: Another organolead compound with different functional groups.
The uniqueness of Plumbane, dimethylbis(trifluoromethyl)- lies in its combination of methyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
67946-73-0 |
|---|---|
Molecular Formula |
C4H6F6Pb |
Molecular Weight |
375 g/mol |
IUPAC Name |
dimethyl-bis(trifluoromethyl)plumbane |
InChI |
InChI=1S/2CF3.2CH3.Pb/c2*2-1(3)4;;;/h;;2*1H3; |
InChI Key |
JPYLWOFJDKLZRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)

![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
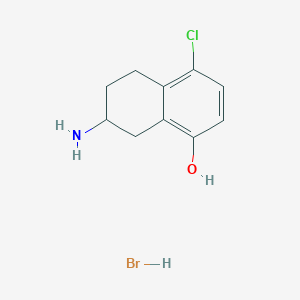

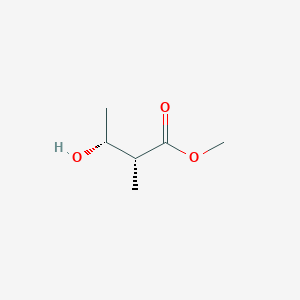

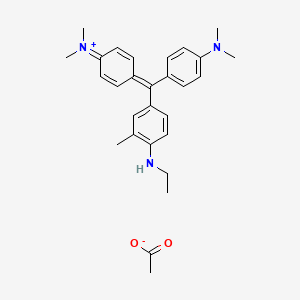
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
